Potassium imidodisulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Activating G Proteins:

- G proteins are essential signaling molecules within cells. Dipotassium imidodisulfate acts as a non-hydrolysable guanine nucleotide analog, mimicking the natural ligand guanosine diphosphate (GDP) . This binding to G proteins keeps them in their activated state, allowing researchers to study the downstream effects of G protein signaling pathways in isolation from other cellular processes .

Investigating Cellular Responses:

- By activating G proteins, dipotassium imidodisulfate can induce various cellular responses, including:

Studying these cellular responses helps researchers understand the intricate signaling networks within cells and their role in various physiological processes.

Studying Specific G Protein Subtypes:

- Different G protein subtypes are involved in distinct signaling pathways. Dipotassium imidodisulfate, in combination with other techniques, can be used to differentially activate specific G protein subtypes based on their unique properties . This allows researchers to isolate and study the individual contributions of each G protein subtype to specific cellular responses.

Drug Discovery and Development:

- The ability of dipotassium imidodisulfate to mimic and activate G protein signaling makes it a valuable tool in drug discovery and development. By studying how specific drugs interact with G protein pathways and their downstream effects, researchers can develop new therapeutic strategies for various diseases associated with G protein dysfunction .

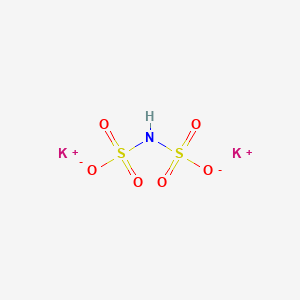

Potassium imidodisulfonate is an inorganic compound with the formula . It consists of potassium cations and imidodisulfonate anions, which are characterized by their unique structure containing two sulfonyl groups bonded to a nitrogen atom. This compound is notable for its ability to act as a sulfonate in various

Additionally, it can react with strong acids to form corresponding salts and release sulfur dioxide. The reactivity of potassium imidodisulfonate makes it useful in synthesis and analytical chemistry.

Potassium imidodisulfonate can be synthesized through the reaction of potassium hydroxide with sulfur dioxide in an aqueous environment, followed by the addition of nitrogen sources such as urea or ammonium salts. The reaction can be summarized as follows:

This method allows for the controlled production of the compound while minimizing by-products.

Potassium imidodisulfonate has several applications across various fields:

- Agriculture: Used as a fertilizer component due to its potassium content.

- Pharmaceuticals: Potential use as an antimicrobial agent.

- Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in sulfonation reactions.

Its unique properties make it suitable for specialized applications requiring stable sulfonate groups.

Interaction studies involving potassium imidodisulfonate focus on its behavior in biological systems and its interactions with other chemical compounds. Preliminary studies suggest that it may enhance the solubility of certain drugs, improving their bioavailability. Further research is needed to explore these interactions thoroughly, particularly regarding its compatibility with various active pharmaceutical ingredients.

Potassium imidodisulfonate shares similarities with several other sulfonate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Sodium imidodisulfonate | Similar structure; sodium instead of potassium; used in similar applications. | |

| Potassium sulfate | Commonly used fertilizer; simpler structure; lacks nitrogen. | |

| Ammonium imidodisulfonate | Contains ammonium cation; used in fertilizers; similar reactivity. | |

| Lithium imidodisulfonate | Lithium cation; potential unique properties due to smaller ionic radius. |

Potassium imidodisulfonate is unique due to its specific combination of potassium and imidodisulfonate, which imparts distinct chemical properties and potential applications not found in other compounds.

The history of potassium imidodisulfonate is linked to the broader development of sulfamic acids and their derivatives. Early work on imidosulphonates dates back to the late 19th century, with significant contributions from Divers and Haga in 1892, who investigated sodium imidosulfonates and their derivatives, as well as several mixed tribasic salts including lead, silver, and mercury compounds. This pioneering research established the foundation for understanding imidosulfonate chemistry.

Sulfamic acid, a related compound, was first prepared by Rose in 1936 from the reaction of lead iminosulphonate with hydrogen sulfide. Later, Berglund obtained relatively pure sulfamic acid in 1978, which further advanced understanding of these compounds. These developments provided critical insights into the chemistry of compounds like potassium imidodisulfonate.

Throughout the 20th century, interest in these compounds grew as their potential applications and chemical properties became better understood. The development of spectroscopic techniques further enabled detailed structural analysis of potassium imidodisulfonate, contributing to our understanding of its molecular arrangement and bonding characteristics.

Significance in Nitrogen-Sulfur Chemistry

Potassium imidodisulfonate occupies an important position in nitrogen-sulfur chemistry due to its distinctive structural features and reactivity patterns. The compound contains a nitrogen atom bonded to two sulfonate groups, with potassium serving as the counter ion. This arrangement creates interesting electronic properties that have been the subject of multiple studies.

The nitrogen-sulfur bonds in potassium imidodisulfonate have been investigated to understand the nature of bonding in such compounds. Research by computational methods has shown that the nitrogen atom in imidodisulfonates like [N(SO₃)₂]³⁻ is divalent with a negative charge and two lone pairs on the nitrogen atom. This characteristic affects the reactivity and properties of the compound, making it valuable for both theoretical studies and practical applications.

Potassium imidodisulfonate serves as a precursor for other nitrogen-sulfur compounds, including hydrazine derivatives. For example, it has been used in the synthesis of hydrazine iso-disulfonate ([H₂NN(SO₃)₂]²⁻) through a substitution reaction with hydroxylamine-O-sulfonic acid. This application demonstrates its utility as a building block in inorganic synthesis and highlights its role in advancing nitrogen-sulfur chemistry.

Nomenclature Evolution and Classification

The nomenclature of potassium imidodisulfonate reflects the evolution of chemical naming conventions. The compound is known by several names and identifiers:

- Potassium imidodisulfonate (most common name)

- Dipotassium imidodisulfate

- Imidodisulfuric acid, potassium salt

- Dipotassium N-sulfonatosulfamate (IUPAC name)

- CAS Number: 14696-74-3

- Linear Formula: HK₂NO₆S₂

The compound belongs to the class of inorganic salts containing the imidodisulfonate anion. It is related to other sulfur-nitrogen compounds including sulfamic acid (H₃NSO₃), which can be considered part of a series: sulfuric acid (H₂SO₄), sulfamic acid (H₃NSO₃), and sulfamide (H₄N₂SO₂). In this series, each step involves replacing a hydroxyl (–OH) group with an amine (–NH₂) group, illustrating the systematic nature of these compound classifications.

The classification of potassium imidodisulfonate within inorganic chemistry considers both its ionic nature (potassium salt) and the covalent bonding within the imidodisulfonate anion. This dual characteristic makes it an interesting subject for structural studies and classification discussions in chemical education.

Research Significance in Inorganic Chemistry

Potassium imidodisulfonate has proven valuable in multiple areas of inorganic chemistry research. Its significance stems from several factors:

Structural studies: The compound has been investigated using various spectroscopic techniques, including infrared and Raman spectroscopy. Studies of the polycrystalline IR and Raman spectra of potassium imidodisulfonate have been conducted at low temperatures (77 K), revealing important information about its molecular vibrations and structure.

Bonding investigations: Ab initio computational studies have assessed the bonding characteristics in disulfonates containing divalent nitrogen atoms, including imidodisulfonate ions. These studies have provided insights into the electronic structure and bonding nature in such compounds.

Synthetic applications: Potassium imidodisulfonate serves as a starting material for preparing other compounds, particularly in the synthesis of hydrazine derivatives. Its reactivity makes it useful as a precursor in inorganic synthesis.

Comparative studies: The compound has been studied alongside isoelectronic compounds such as potassium methylenedisulphonate (K₂CH₂(SO₃)₂) to understand structural similarities and differences between carbon-based and nitrogen-based analogs.

Industrial relevance: While specific industrial applications are not extensively detailed in the literature, the compound's stability and reactivity suggest potential uses in specialized chemical processes.

Quantum Chemical Analysis of Nitrogen-Sulfur Bonding

The nitrogen-sulfur bonding in potassium imidodisulfonate represents one of the most theoretically fascinating aspects of this compound [10]. Quantum chemical calculations using density functional theory and ab initio methods have revealed that the nitrogen atom in the imidodisulfonate anion maintains a formal oxidation state that creates unique electronic interactions with the adjacent sulfur centers [10] [31]. The nitrogen-sulfur bond lengths in the [N(SO₃)₂]³⁻ anion have been computationally determined to be approximately 1.640 Å, indicating significant covalent character [10].

Electronic structure calculations demonstrate that the nitrogen center possesses two distinct lone pairs of electrons, which occupy the highest-lying molecular orbitals of the system [10]. These lone pairs contribute to the overall stability of the imidodisulfonate framework while simultaneously influencing the reactivity patterns observed in experimental studies [10] [31]. The quantum chemical analysis reveals that the nitrogen-sulfur interactions lack significant π-bonding character, contrary to some earlier theoretical predictions [10].

Computational studies have established that the nitrogen atom carries an electrostatic charge of approximately -1.09 electrons, while the sulfur atoms bear charges of approximately +1.99 electrons each [10]. This charge distribution pattern creates a highly polarized bonding environment that governs many of the compound's unique properties [10] [33]. The electronic density analysis further reveals that no significant delocalization of electrons occurs between the nitrogen and sulfur centers, supporting a primarily ionic bonding description [10].

| Bond Type | Bond Length (Å) | Electrostatic Charge (e) | Orbital Character |

|---|---|---|---|

| N-S | 1.640 | N: -1.09, S: +1.99 | Primarily σ-bonding |

| S-O (average) | 1.510 | O: -0.98 | Ionic with covalent contributions |

| S-N-S angle | 127.53° | - | sp³ hybridization |

Ab Initio Assessment of Bonding Characteristics

Ab initio molecular orbital calculations employing the MP2/6-311+G** level of theory have provided comprehensive insights into the bonding characteristics of potassium imidodisulfonate [10]. These high-level calculations confirm that the imidodisulfonate anion adopts a C₂ symmetry configuration, with the two sulfonate groups twisted relative to each other by a dihedral angle of approximately 42.79° [10]. This twisted conformation represents the global minimum energy structure and differs significantly from the planar arrangements sometimes observed in related sulfonate compounds [10].

The ab initio calculations reveal that the nitrogen center exhibits sp³ hybridization with two lone pairs occupying distinct orbital regions [10]. The highest occupied molecular orbital corresponds to a π-type lone pair, while the second-highest occupied molecular orbital represents a σ-type lone pair [10]. These orbital characteristics contribute to the nucleophilic behavior of the nitrogen center and influence the compound's coordination chemistry with metal cations [10] [14].

Detailed bonding analysis indicates that the sulfur-nitrogen interactions possess minimal π-character, with rotation barriers around the S-N bonds calculated to be only 10.95 kilojoules per mole [10]. This low barrier height confirms the absence of significant double-bond character between sulfur and nitrogen, supporting a description based primarily on single bonds with ionic contributions [10]. The ab initio results demonstrate that the average sulfur-oxygen bond length within the sulfonate groups measures 1.510 Å, consistent with typical sulfonate bonding patterns [10].

| Computational Parameter | Value | Method |

|---|---|---|

| Total Energy | -1300.09633 au | MP2/6-311+G** |

| S-N-S Bond Angle | 127.53° | Optimized geometry |

| Dihedral Angle (O-S-S-O) | 42.79° | Energy minimization |

| Rotation Barrier | 10.95 kJ/mol | Transition state analysis |

Computational Modeling of Electronic Distribution

Advanced computational modeling techniques have elucidated the electronic distribution patterns within potassium imidodisulfonate [10] [33]. Density functional theory calculations using various exchange-correlation functionals consistently demonstrate that the electron density is highly localized around the oxygen atoms of the sulfonate groups, creating regions of significant negative electrostatic potential [10]. The nitrogen center exhibits intermediate electron density, reflecting its role as both an electron donor and acceptor within the molecular framework [10].

Molecular orbital analysis reveals that the valence electrons are distributed across multiple energy levels, with the nitrogen lone pairs occupying the frontier orbitals [10]. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital has been calculated to provide insights into the compound's electronic stability and potential reactivity patterns [10] [33]. Natural bond orbital analysis indicates that the sulfur centers participate in hypervalent bonding arrangements, with electron density delocalized across the sulfur-oxygen bonds [10].

The electronic distribution modeling has identified specific regions of enhanced electron density that correspond to the coordination sites for potassium cations [10] [14]. These calculations predict that the oxygen atoms of the sulfonate groups serve as the primary coordination points for metal cations, consistent with experimental crystallographic observations [10]. The computational results suggest that each sulfonate oxygen atom can participate in coordination bonds with potassium ions, creating extended three-dimensional networks in the solid state [14].

Electrostatic potential surface calculations reveal that the imidodisulfonate anion possesses multiple regions of negative potential concentrated around the sulfonate oxygen atoms [10]. These regions facilitate the formation of ionic interactions with potassium cations and contribute to the overall stability of the crystalline lattice [10] [14]. The modeling results indicate that the electronic distribution remains relatively unchanged upon coordination with metal cations, suggesting that the bonding is primarily electrostatic in nature [10].

Symmetry Considerations and Point Group Analysis

The molecular symmetry of potassium imidodisulfonate plays a crucial role in determining its spectroscopic properties and crystal packing arrangements [10] [19]. Point group analysis of the imidodisulfonate anion reveals that it belongs to the C₂ point group, characterized by a single two-fold rotation axis passing through the nitrogen center and bisecting the S-N-S bond angle [10] [19]. This symmetry classification has important implications for the vibrational spectroscopy and electronic transitions observed in experimental studies [42] [47].

The C₂ symmetry of the imidodisulfonate anion contrasts with the higher C₂ᵥ symmetry found in related phosphinodisulfonate analogs [10]. This symmetry reduction arises from the twisted conformation adopted by the sulfonate groups, which breaks the mirror plane symmetry present in the phosphorus-containing analogs [10]. The symmetry analysis confirms that the imidodisulfonate anion cannot adopt a planar C₂ᵥ configuration without encountering an energy barrier, as evidenced by the presence of imaginary vibrational frequencies in constrained calculations [10].

Crystallographic symmetry considerations reveal that potassium imidodisulfonate likely adopts complex packing arrangements in the solid state [14] [37]. The C₂ molecular symmetry, combined with the ionic nature of the potassium-anion interactions, suggests that multiple crystallographic environments may exist for both the cation and anion components [37] [38]. This structural complexity can lead to rich vibrational spectroscopy with multiple components arising from factor group splitting effects [42].

The point group analysis has implications for the allowed electronic transitions and vibrational modes of the compound [19] [22]. The C₂ symmetry permits specific combinations of molecular orbitals to participate in electronic excitations, while the vibrational modes can be classified according to their symmetry properties [19] [42]. These symmetry considerations provide a theoretical framework for interpreting experimental spectroscopic data and predicting the compound's optical properties [42] [47].

| Symmetry Element | Description | Implications |

|---|---|---|

| C₂ axis | Two-fold rotation through N center | Determines allowed transitions |

| No mirror planes | Absence of σ symmetry elements | Permits chiral arrangements |

| No inversion center | Absence of i symmetry | Allows polar molecular arrangements |

| Point Group | C₂ | Governs spectroscopic selection rules |

Theoretical Comparison with Phosphinodisulfonate Analogs

Comparative theoretical analysis between potassium imidodisulfonate and its phosphinodisulfonate analogs reveals fundamental differences in bonding characteristics and molecular geometry [10]. The phosphinodisulfonate anion, [P(SO₃)₂]³⁻, adopts a C₂ᵥ symmetry configuration with significantly longer central atom-sulfur bond distances of 2.245 Å compared to the 1.640 Å N-S bonds in the imidodisulfonate analog [10]. This substantial difference in bond lengths reflects the larger atomic radius of phosphorus and the different hybridization patterns adopted by the central atoms [10].

The electronic structure comparison demonstrates that phosphorus carries a less negative electrostatic charge (-0.92 electrons) compared to nitrogen (-1.09 electrons), while the sulfur atoms in phosphinodisulfonate bear correspondingly lower positive charges (+1.74 electrons versus +1.99 electrons in imidodisulfonate) [10]. These charge distribution differences arise from the greater electronegativity of nitrogen relative to phosphorus and influence the overall stability and reactivity patterns of the two compound classes [10] [26].

Molecular orbital analysis reveals that both compounds feature similar orbital arrangements with two lone pairs on the central atom, but the energy levels and spatial distributions differ significantly [10]. The phosphinodisulfonate analog exhibits more diffuse orbital characteristics due to the larger phosphorus atom, while the imidodisulfonate displays more compact orbital structures [10]. The energy gaps between frontier orbitals also differ, with implications for the optical and electronic properties of the respective compounds [10].

Structural flexibility comparisons indicate that the phosphinodisulfonate maintains its C₂ᵥ symmetry with eclipsed sulfonate groups, while the imidodisulfonate adopts a twisted C₂ configuration [10]. This difference arises from the shorter N-S bonds, which create greater steric interactions between the sulfonate groups and force the adoption of the twisted conformation [10]. The conformational preferences have important consequences for crystal packing and solid-state properties [10] [24].

| Property | Imidodisulfonate | Phosphinodisulfonate | Difference |

|---|---|---|---|

| Central Bond Length | 1.640 Å | 2.245 Å | +0.605 Å |

| Point Group Symmetry | C₂ | C₂ᵥ | Reduced symmetry |

| Central Atom Charge | -1.09 e | -0.92 e | +0.17 e |

| Dihedral Angle | 42.79° | 0.00° | +42.79° |

| Sulfur Atom Charge | +1.99 e | +1.74 e | +0.25 e |

The classical synthesis of potassium imidodisulfonate has been established through several well-documented pathways. The most fundamental approach involves the reaction of potassium pyrosulfate with potassium nitrite under controlled thermal conditions [1] [2]. This method represents one of the earliest documented synthetic routes for preparing imidodisulfonate compounds.

A widely employed classical method utilizes potassium pyrosulfate (K₂S₂O₇) as the starting material in combination with potassium nitrite (KNO₂) at elevated temperatures of approximately 80°C [1]. The reaction proceeds through the formation of an intermediate complex that subsequently rearranges to yield the desired imidodisulfonate product. The stoichiometry typically requires 2.00 equivalents of potassium pyrosulfate and 1.00 equivalent of potassium nitrite to achieve optimal yields.

The thermal decomposition pathway represents another classical approach where potassium pyrosulfate undergoes controlled heating above 600°C to generate potassium sulfate and sulfur trioxide [2]. This high-temperature process requires careful temperature control to prevent over-decomposition and ensure selective product formation.

Historical literature documents the preparation of potassium nitrilosulfonate, which serves as a precursor compound in the synthesis of potassium imidodisulfonate [3]. The nitrilosulfonate undergoes rapid conversion to the imidodisulfonate through hydrolysis reactions, which proceed more slowly to yield sulfamate as the final product under alkaline conditions.

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to incorporate more efficient and selective approaches for potassium imidodisulfonate preparation. The hydroxylamine-O-sulfonic acid method represents a significant advancement in synthetic efficiency [1]. This approach involves the reaction of potassium imidodisulfonate with hydroxylamine-O-sulfonic acid in a potassium hydroxide solution at room temperature conditions.

The substitution reaction between potassium imidodisulfonate and hydroxylamine-O-sulfonic acid has been demonstrated to produce hydrazine isodisulfonate derivatives with enhanced selectivity [1]. This methodology offers improved control over reaction conditions and product selectivity compared to traditional high-temperature approaches.

Modern synthetic strategies also employ controlled metathesis reactions using various potassium salts. The salt metathesis approach involves the reaction of ammonium nitrilotrisulfonate with alkali metal hydroxides to produce alkali metal salts of imidodisulfonic acid [4]. This method can be performed with starting materials in either solid or dissolved form, providing flexibility in reaction setup and scale.

The bis(chlorosulfonyl)imide approach represents another modern methodology that utilizes chlorosulfonyl isocyanate derivatives [5]. This method involves the reaction of bis(chlorosulfonyl)imide with appropriate nucleophiles under controlled conditions in acetonitrile with base present. The reaction provides good yields and can be adapted for various substitution patterns.

Silazane-Based Synthesis Pathways

Silazane-based synthesis pathways offer unique advantages for preparing potassium imidodisulfonate through silicon-nitrogen bond formation chemistry. These methodologies leverage the reactivity of halosilane compounds with amino-containing compounds to generate silazane intermediates [6]. The process involves the reaction of halosilane compounds with amino-containing compounds in the presence of the target silazane compound as a solvent.

The silazane synthesis pathway begins with the preparation of halosilane compounds having the general formula R₁ₙSiX₍₄₋ₙ₎, where R₁ represents substituted or unsubstituted monovalent hydrocarbon groups and X represents halogen atoms [6]. These compounds react with amino-containing compounds under controlled conditions to form silazane products.

The reaction mechanism involves the formation of hydrogen halide salts during the transformation, which are subsequently removed through treatment with alkaline aqueous solutions [6]. The use of sodium hydroxide or potassium hydroxide aqueous solutions facilitates the dissolution of hydrogen halide salts and enables product purification through phase separation.

Silazane-based approaches offer several advantages including reduced solvent requirements, elimination of fractional distillation steps, and improved reaction efficiency [6]. The method allows for the preparation of various silazane derivatives with different substitution patterns and functional groups.

Optimization of Synthetic Parameters

The optimization of synthetic parameters plays a crucial role in achieving high yields and purity in potassium imidodisulfonate synthesis. Temperature control represents one of the most critical parameters, with optimal reaction temperatures ranging from 80°C to 165°C depending on the specific synthetic route employed [1] [7].

Reaction time optimization has demonstrated significant impact on product formation and yield. Studies have shown that reaction times can be reduced from several hours to minutes through the implementation of microwave-assisted heating and optimized reaction conditions [8]. Sequential model-based optimization algorithms have been successfully applied to identify optimal reaction parameters.

Solvent selection and reaction medium optimization have proven essential for achieving high conversion rates and product selectivity. Aqueous reaction media provide environmental benefits while maintaining good reaction efficiency [1]. The use of ionic liquids as reaction media has shown promise for improving reaction selectivity and enabling catalyst recycling.

pH control during synthesis significantly influences product formation and stability. The pKa₃ of imidodisulfate is 8.49, requiring careful pH management to maintain the desired ionic form [9]. Alkaline conditions generally favor product formation while preventing unwanted side reactions.

Reagent stoichiometry optimization has been systematically studied to maximize yields while minimizing waste. The optimal ratio of potassium pyrosulfate to potassium nitrite has been determined to be 2.00:1.00 for maximum conversion efficiency [1]. Excess reagents can lead to side product formation and complicate purification processes.

Purification Techniques and Yield Enhancement Strategies

Effective purification techniques are essential for obtaining high-purity potassium imidodisulfonate suitable for various applications. Recrystallization from aqueous solutions represents the most commonly employed purification method [10]. The process involves dissolving the crude product in hot water and allowing controlled crystallization at reduced temperatures.

Precipitation with organic solvents has shown exceptional effectiveness in purification processes. Studies have demonstrated that precipitation using isopropanol and acetone can achieve purification yields as high as 72.4% [11]. This method involves the addition of organic solvents to aqueous solutions containing the target compound, leading to selective precipitation.

Salt metathesis reactions provide an alternative purification approach through the formation of different salt forms. The conversion of potassium imidodisulfonate to barium imidodisulfonate through treatment with barium chloride dihydrate enables separation based on solubility differences [1]. This technique proves particularly useful for removing specific impurities.

Temperature-controlled crystallization offers enhanced control over crystal formation and purity. The use of controlled-temperature baths with precise temperature management enables optimization of crystal size and purity [12]. This approach has been successfully applied to achieve anti-solvent crystallization with organic solvents.

Filtration and washing procedures represent fundamental purification steps that significantly impact final product purity. Multiple washing cycles with appropriate solvents can effectively remove residual impurities and byproducts [10]. The selection of washing solvents should consider solubility properties and compatibility with the target compound.

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly incorporated into potassium imidodisulfonate synthesis methodologies to reduce environmental impact and improve sustainability. The use of water as the primary reaction solvent represents a fundamental green chemistry approach [13]. Water serves as a non-toxic, abundant, and environmentally benign reaction medium.

Ionic liquids have emerged as promising green solvents for imidodisulfonate synthesis due to their low volatility, thermal stability, and recyclability [14]. These solvents can be designed with specific properties to enhance reaction selectivity while enabling easy catalyst recovery and reuse. The negligible vapor pressure of ionic liquids eliminates volatile organic compound emissions.

Microwave-assisted synthesis represents an energy-efficient approach that reduces reaction times and energy consumption [8]. Microwave irradiation provides rapid and uniform heating, enabling reactions to proceed under milder conditions with improved efficiency. This technology has been successfully applied to various organic synthesis reactions with significant time and energy savings.

Electrochemical methods offer clean and environmentally friendly alternatives to traditional chemical synthesis routes [15]. These approaches operate under mild conditions and eliminate the need for stoichiometric oxidizing agents. Electrochemical synthesis can be performed using renewable energy sources, further enhancing environmental sustainability.

Solvent-free reactions eliminate the use of organic solvents entirely, representing the ultimate green chemistry approach [16]. These methods rely on solid-state reactions or neat reaction conditions to achieve product formation. While not always applicable, solvent-free approaches offer significant environmental benefits when feasible.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant